molecular formula C18H23NO6 B1236471 Erucifoline CAS No. 40158-95-0

Erucifoline

Cat. No.: B1236471
CAS No.: 40158-95-0
M. Wt: 349.4 g/mol
InChI Key: NOQVBHHOUTTZGE-TZGXRXSYSA-N
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Description

(12xi,13xi)-12,13-Epoxy-19-hydroxysenecionan-11,16-dione is a natural product found in Jacobaea persoonii with data available.

Scientific Research Applications

Pyrrolizidine Alkaloid Patterns in Plants

Erucifoline, identified as a pyrrolizidine alkaloid (PA), has been studied for its varying patterns in different plant species. In Senecio jacobaea, it was found that the concentration and relative abundance of this compound varied significantly between individual plants and populations. This variation was shown to have a genetic basis, contributing to different chemotypes within the species (Macel, Vrieling, & Klinkhamer, 2004).

Isolation and Structural Analysis

This compound has been isolated from various plant species, such as Senecio argunensis, and its structure has been studied through methods like NMR analysis (Liu & Röder, 1991). Understanding its molecular structure is crucial for further research applications.

Role in Plant Defense

Research has shown that this compound, among other PAs from Jacobaea vulgaris, is effective against insect herbivores. It's one of the most toxic PAs, suggesting a major role in plant defense. The toxicity of this compound was tested using cell line and larval injection bioassays, providing insights into its defensive efficacy (Nuringtyas et al., 2014).

Chemotypic Variability

Studies have highlighted the existence of different chemotypes within species like Senecio jacobaea and Senecio erucifolius, distinguished by their predominant PAs, including this compound. This chemotypic variability is important in understanding the ecological roles and evolutionary processes of these compounds (Witte, Ernst, Adam, & Hartmann, 1992).

Impact on Herbivory

This compound's role in herbivory has been explored, particularly in relation to the cinnabar moth and its interaction with Senecio species. The presence of this compound chemotypes and their influence on herbivore distribution and behavior were investigated, providing insights into plant-herbivore interactions (Vrieling & Boer, 1999).

Safety and Hazards

Erucifoline is classified as Acute Tox. 3 Oral according to the Safety Data Sheet . It should not be released into the environment . In case of fire, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be liberated .

Biochemical Analysis

Biochemical Properties

Erucifoline plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions between this compound and these enzymes often result in the formation of reactive metabolites that can bind to cellular macromolecules, leading to toxic effects. Additionally, this compound has been shown to inhibit certain enzymes involved in insect metabolism, contributing to its insecticidal properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In insect cells, it acts as a feeding deterrent and a toxic compound, disrupting normal cellular functions. This compound influences cell signaling pathways by generating reactive oxygen species (ROS), which can lead to oxidative stress and cell damage. It also affects gene expression by inducing the expression of stress-related genes and downregulating genes involved in normal cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular biomolecules, leading to enzyme inhibition and the generation of reactive metabolites. This compound binds to cytochrome P450 enzymes, resulting in the formation of toxic intermediates that can covalently bind to DNA, proteins, and lipids. This binding can cause mutations, protein dysfunction, and lipid peroxidation, ultimately leading to cell death. Additionally, this compound can inhibit acetylcholinesterase, an enzyme crucial for nerve function, contributing to its neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and chronic toxicity in cells. These long-term effects include alterations in cellular metabolism, sustained activation of stress pathways, and potential carcinogenic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in its role as a plant defense compound. It is metabolized by cytochrome P450 enzymes into reactive intermediates, which can further undergo conjugation reactions to form less toxic metabolites. These metabolic pathways involve various enzymes and cofactors, including glutathione, which plays a crucial role in detoxifying this compound metabolites. The metabolism of this compound can also affect metabolic flux and alter the levels of other metabolites in the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its toxic effects. The distribution of this compound within tissues can also influence its overall toxicity and effectiveness as an insecticidal compound .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in its metabolism. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments. The accumulation of this compound in these organelles can lead to localized oxidative stress and damage, contributing to its overall toxic effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Erucifoline involves the conversion of 2,4-dihydroxybenzaldehyde to 2,4-dihydroxyphenylacetic acid, which is then converted to 2,4-dihydroxyphenylacetic acid methyl ester. This intermediate is then reacted with 2,3-dihydro-1H-inden-1-one to form Erucifoline.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "2,4-dihydroxyphenylacetic acid", "methanol", "2,3-dihydro-1H-inden-1-one", "sodium hydroxide", "hydrochloric acid", "potassium carbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 2,4-dihydroxybenzaldehyde to 2,4-dihydroxyphenylacetic acid", "React 2,4-dihydroxybenzaldehyde with sodium hydroxide and hydrochloric acid to form 2,4-dihydroxyphenylacetic acid", "Step 2: Conversion of 2,4-dihydroxyphenylacetic acid to 2,4-dihydroxyphenylacetic acid methyl ester", "React 2,4-dihydroxyphenylacetic acid with methanol and potassium carbonate to form 2,4-dihydroxyphenylacetic acid methyl ester", "Step 3: Formation of Erucifoline", "React 2,4-dihydroxyphenylacetic acid methyl ester with 2,3-dihydro-1H-inden-1-one in the presence of a catalyst to form Erucifoline", "Purify the product using ethyl acetate and water" ] }

CAS No.

40158-95-0

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-3,6,11-trioxa-15-azatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione

InChI

InChI=1S/C18H23NO6/c1-3-11-8-18(10-20)17(2,25-18)16(22)23-9-12-4-6-19-7-5-13(14(12)19)24-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18-/m1/s1

InChI Key

NOQVBHHOUTTZGE-TZGXRXSYSA-N

Isomeric SMILES

C/C=C\1/C[C@]2([C@@](O2)(C(=O)OCC3=CCN4[C@H]3[C@@H](CC4)OC1=O)C)CO

SMILES

CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO

Canonical SMILES

CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO

Synonyms

erucifoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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